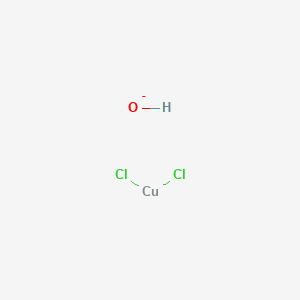
Dichlorocopper;hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorocopper;hydroxide is a chemical compound that consists of copper, chlorine, and hydroxide ions It is known for its unique properties and applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorocopper;hydroxide can be synthesized through various methods. One common method involves the reaction of copper(II) chloride with sodium hydroxide. The reaction typically takes place in an aqueous solution, where copper(II) chloride reacts with sodium hydroxide to form this compound and sodium chloride as a byproduct. The reaction can be represented as follows:
CuCl2+2NaOH→Cu(OH)Cl2+2NaCl
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the controlled addition of sodium hydroxide to a solution of copper(II) chloride under specific temperature and pressure conditions. The resulting product is then purified and dried to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Dichlorocopper;hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) oxide and chlorine gas.
Reduction: It can be reduced to form copper metal and hydrochloric acid.
Substitution: It can undergo substitution reactions with other halides to form different copper halide compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide are used, often at high temperatures.
Substitution: Halide salts like sodium bromide or potassium iodide are used in aqueous solutions.
Major Products Formed
Oxidation: Copper(II) oxide (CuO) and chlorine gas (Cl₂).
Reduction: Copper metal (Cu) and hydrochloric acid (HCl).
Substitution: Copper halides such as copper(II) bromide (CuBr₂) or copper(II) iodide (CuI₂).
Scientific Research Applications
Dichlorocopper;hydroxide has several applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: It is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in medical treatments, particularly in antimicrobial therapies.
Industry: It is used in the production of pigments, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which dichlorocopper;hydroxide exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with cellular components, leading to the disruption of cellular processes. The compound’s reactivity with proteins and enzymes can result in the inhibition of microbial growth, making it a potential antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Copper(II) chloride (CuCl₂): Similar in composition but lacks the hydroxide ion.
Copper(II) hydroxide (Cu(OH)₂): Contains hydroxide ions but lacks chloride ions.
Copper(II) oxide (CuO): An oxidized form of copper without chloride or hydroxide ions.
Uniqueness
Dichlorocopper;hydroxide is unique due to its combination of copper, chloride, and hydroxide ions, which gives it distinct chemical properties and reactivity
Properties
CAS No. |
51198-11-9 |
|---|---|
Molecular Formula |
Cl2CuHO- |
Molecular Weight |
151.46 g/mol |
IUPAC Name |
dichlorocopper;hydroxide |
InChI |
InChI=1S/2ClH.Cu.H2O/h2*1H;;1H2/q;;+2;/p-3 |
InChI Key |
VWYGTDAUKWEPCZ-UHFFFAOYSA-K |
Canonical SMILES |
[OH-].Cl[Cu]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



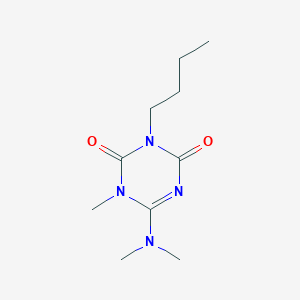

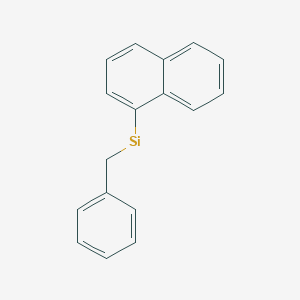
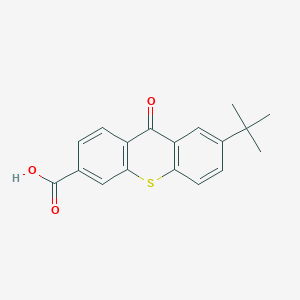
![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
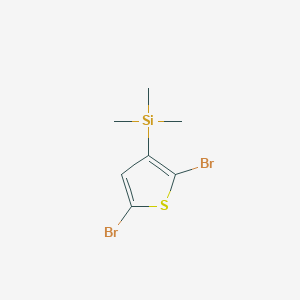

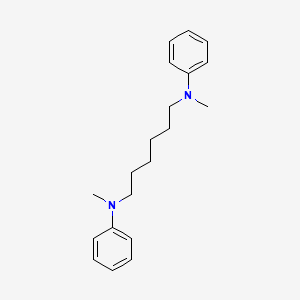

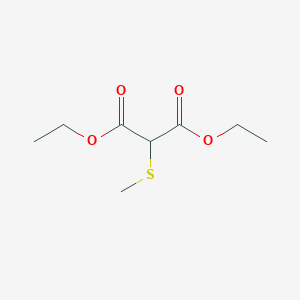
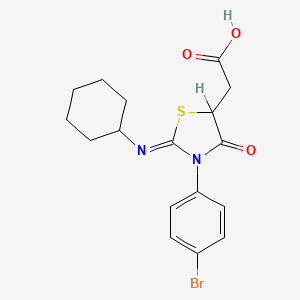
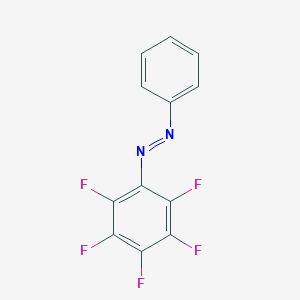
![Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl-](/img/structure/B14661721.png)
